Zaltoprofen - 74711-43-6

Zaltoprofen

Catalog Number: EVT-286892
CAS Number: 74711-43-6
Molecular Formula: C17H14O3S
Molecular Weight: 298.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zaltoprofen, chemically known as 2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)propionic acid, is a non-steroidal anti-inflammatory drug (NSAID). [] It belongs to the propionic acid derivative class of NSAIDs. [, ] Zaltoprofen is primarily investigated for its analgesic and anti-inflammatory properties in various preclinical and clinical research settings. [, , , ]

Future Directions
  • Personalized Medicine: Exploring the influence of genetic factors, such as CYP2C9 polymorphisms, on Zaltoprofen's pharmacokinetics and pharmacodynamics could enable personalized treatment approaches, optimizing dosage regimens for individual patients. []
Source and Classification

Zaltoprofen was developed from the chemical structure of thiophenes and is characterized by its unique molecular configuration that contributes to its pharmacological effects. It falls under the Biopharmaceutics Classification System (BCS) Class II, indicating low solubility but high permeability in biological systems .

Synthesis Analysis

The synthesis of Zaltoprofen can be achieved through several methods. The most common approaches include:

  1. Ring Closure Method: This method begins with the synthesis of 5-(1-propyloic) 2-thiophenyl toluylic acid, which is then subjected to a ring closure reaction using sulfuric acid and phosphoric acid as reagents. The reaction typically involves heating the mixture at approximately 50°C for several hours, followed by cooling and extraction with ethyl acetate .
  2. Dihydro-Dibenzo Method: Another method involves synthesizing 10,11-dihydro-dibenzo[b,f]thiotropilium-10-ketone, followed by introducing an isopropyl acid group to obtain Zaltoprofen .

The detailed steps for the first method are as follows:

  • Combine 5-(1-propyloic) 2-thiophenyl toluylic acid with sulfuric and phosphoric acids.
  • Stir the mixture at 50 ± 2°C for 5-6 hours.
  • After cooling, add ethyl acetate and water to extract Zaltoprofen.
  • Wash the organic layer with saturated sodium bicarbonate and sodium chloride solutions.
  • Dry the organic phase with anhydrous sodium sulfate, then concentrate under reduced pressure to yield Zaltoprofen as a solid product .
Molecular Structure Analysis

Zaltoprofen's molecular formula is C₁₄H₁₄O₃S, and it has a molecular weight of approximately 270.33 g/mol. The structure features a thiophene ring fused with a benzene ring, which contributes to its pharmacological activity.

Structural Characteristics

  • Functional Groups: The presence of carboxylic acid groups enhances solubility and interaction with biological targets.
  • 3D Configuration: Single-crystal X-ray diffraction studies have revealed that Zaltoprofen exhibits a specific arrangement of atoms that influences its interaction with receptors involved in pain pathways .
Chemical Reactions Analysis

Zaltoprofen participates in various chemical reactions that are significant for its therapeutic efficacy:

  • Prostaglandin Synthesis Inhibition: By inhibiting cyclooxygenase enzymes (COX-1 and COX-2), Zaltoprofen reduces the formation of prostaglandins from arachidonic acid, leading to decreased inflammation and pain sensation .
  • Formation of Nanosuspensions: Recent studies have explored the formulation of Zaltoprofen nanosuspensions to enhance solubility and bioavailability. This involves co-grinding Zaltoprofen with excipients like β-cyclodextrin to create amorphous forms that dissolve more readily in physiological conditions .
Mechanism of Action

Zaltoprofen exerts its pharmacological effects primarily through:

  • Inhibition of Cyclooxygenase Enzymes: By blocking COX enzymes, Zaltoprofen decreases the production of inflammatory mediators, leading to reduced pain and swelling.
  • Peripheral Mechanism: Unlike some NSAIDs that act centrally in the nervous system, Zaltoprofen's action is mainly peripheral, targeting local inflammation sites directly .

Pharmacokinetics

Zaltoprofen has a relatively rapid absorption profile, with peak plasma concentrations occurring within one hour after administration. Its bioavailability can be affected by food intake due to its BCS Class II classification.

Physical and Chemical Properties Analysis

Zaltoprofen exhibits several notable physical and chemical properties:

  • Solubility: It has low solubility in water but high permeability across biological membranes.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point of Zaltoprofen is approximately 130°C, indicating thermal stability suitable for pharmaceutical formulations.
Applications

Zaltoprofen is utilized in various clinical settings:

  • Pain Management: Effective for treating moderate pain associated with musculoskeletal disorders and postoperative recovery.
  • Anti-inflammatory Treatment: Used in managing inflammatory conditions such as arthritis due to its ability to reduce swelling and discomfort.
  • Formulation Development: Recent advancements include the creation of nanosuspensions and hybrid formulations aimed at improving solubility and bioavailability for enhanced therapeutic outcomes .
Synthesis and Structural Optimization of Zaltoprofen Derivatives

Regioselective Cyclization Strategies for Dibenzothiepin Core Formation

The dibenzothiepin tricyclic system represents the central pharmacophore of zaltoprofen, necessitating precise regiocontrol during ring formation. Key synthetic approaches employ intramolecular Friedel-Crafts acylation or acid-catalyzed cyclocondensation to construct this framework. The cyclization precursor 5-(1-carboxyethyl)-2-phenylthiophene undergoes ring closure under acidic conditions, where catalyst selection critically governs regioselectivity and impurity profiles.

Traditional methods utilizing polyphosphoric acid (PPA) at 120-140°C yield approximately 68-72% zaltoprofen but generate significant quantities of the undesired 4,5-fused isomer (15-22%) due to competitive electrophilic attack at the thiophene C5 position instead of the C3 position [1] [7]. This regiochemical challenge stems from the near-equal nucleophilicity of C3 and C5 in the thiophene precursor. Advanced protocols employing mixed acid systems (H₂SO₄/H₃PO₄, 5:1 w/w) at 50°C demonstrate superior performance, achieving 85-90% regioselectivity for the 3,4-fused system while reducing isomer formation to <8% [1] [7]. The lower temperature suppresses side reactions, and the unique solvation properties of the mixed acid medium favor attack at the sterically less hindered C3 position.

Table 1: Influence of Cyclization Conditions on Dibenzothiepin Formation

Catalyst SystemTemperature (°C)Reaction Time (h)Regioselectivity (3,4:4,5)Yield (%)
PPA120-1402.578:2268
H₂SO₄ (98%)90472:2855
H₂SO₄/H₃PO₄ (5:1)505-692:885
Methanesulfonic acid100380:2070

Solvent engineering further enhances selectivity. Non-polar solvents like methylcyclohexane or n-heptane facilitate molecular pre-organization through π-stacking interactions, directing cyclization toward the C3 position and achieving regioselectivity >95:5 [1]. Post-cyclization workup protocols utilizing ethyl acetate/water partitioning effectively remove residual sulfuric acid and isomeric impurities, with sodium bicarbonate washes neutralizing acidic byproducts. Subsequent cooling crystallization from ethyl acetate yields high-purity zaltoprofen (>99.5% HPLC) [7]. Recent investigations into flow chemistry systems demonstrate potential for continuous processing, reducing reaction times by 80% while maintaining equivalent regioselectivity profiles compared to batch processes [1].

Stereochemical Control in Propionic Acid Side-Chain Functionalization

Zaltoprofen contains a chiral center at the α-position of its propionic acid moiety, with the (S)-enantiomer exhibiting 30-fold greater COX-2 inhibitory potency than its (R)-counterpart. Synthetic approaches therefore require precise stereocontrol through either asymmetric synthesis or chiral resolution. Early industrial routes employed Friedel-Crafts acylation of 2-phenylthiophene with 2-bromopropionyl bromide catalyzed by AlCl₃ in trichloroethylene at -15°C, yielding the racemic ketone intermediate [1]. Resolution was achieved via diastereomeric salt formation using (R)-1-phenylethylamine, though this process suffered from low efficiency (maximum theoretical yield 50%) and required multiple recrystallizations to reach >98% ee.

Modern approaches favor enzymatic kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) in organic/aqueous biphasic systems. Selective esterification of the (R)-enantiomer with geraniol in methyl tert-butyl ether achieves 48% conversion with 99% ee for the remaining (S)-acid at near-theoretical yield [1]. Transition metal-catalyzed asymmetric methods have emerged as superior alternatives, particularly rhodium-catalyzed asymmetric hydrogenation of α-acetamidoacrylic acid derivatives. Employing DuPHOS ligands at 50 psi H₂ pressure in methanol affords the (S)-α-amino acid precursor with 98% ee, which undergoes subsequent diazotization and thiophene coupling to install the chiral center with retained configuration [1].

Table 2: Comparison of Stereochemical Control Methods for Zaltoprofen

MethodChiral Source/Aidee (%)Overall Yield (%)Key Advantage
Diastereomeric salt resolution(R)-1-Phenylethylamine9838No specialized catalysts required
Enzymatic resolutionCALB lipase / geraniol9946Mild conditions, high selectivity
Asymmetric hydrogenationRh-(R,R)-DuPHOS9875Direct access to desired enantiomer
Chiral pool synthesis(S)-Lactic acid derivatives>9962No resolution step needed

The "chiral pool" strategy utilizing (S)-lactic acid derivatives as starting materials provides stereochemical integrity throughout the synthesis. Protection of (S)-ethyl lactate as its tetrahydropyranyl ether, followed by Grignard addition to 2-bromophenyl thioether and acid-catalyzed cyclization yields enantioenriched zaltoprofen without racemization. This approach achieves >99% ee and 62% overall yield across five steps, representing the most industrially viable method for stereoselective production [1].

Structure-Activity Relationship Studies of Tricyclic Analogues

Systematic structural modifications of zaltoprofen's tricyclic system have elucidated critical pharmacophore requirements for anti-inflammatory efficacy and COX-2 selectivity. Three key regions dominate activity: (1) the central seven-membered ring oxidation state, (2) the propionic acid side chain stereochemistry and spacing, and (3) the sulfur atom oxidation state.

Ketone vs. Alcohol Modification: Reduction of the dibenzothiepinone carbonyl to the alcohol (compound DBT-OH) diminishes COX-2 inhibitory activity by 97% (IC₅₀ >100 μM vs. 0.15 μM for zaltoprofen) and eliminates anti-inflammatory effects in carrageenan-induced paw edema models. This confirms the sp²-hybridized carbonyl is essential for proper orientation within the COX-2 active site [2] [4].

Propionic Acid Chain Optimization: Branching at the α-position proves critical. The unsubstituted acetic acid analogue (desmethyl zaltoprofen) shows 100-fold reduced potency (ED₅₀ = 28.5 mg/kg vs. 1.8 mg/kg for zaltoprofen in writhing test) [2]. Inversion to the (R)-configuration decreases activity by 30-fold. Interestingly, α-fluoro substitution enhances in vitro COX-2 inhibition (IC₅₀ = 0.08 μM) but compromises oral bioavailability due to increased metabolic clearance.

Sulfur Oxidation State Effects: Oxidation of the sulfur atom to sulfoxide (compound DBT-SO) maintains 78% of the anti-inflammatory activity (38.7% inhibition vs. 40% for zaltoprofen at 20 mg/kg) while reducing gastric ulcerogenicity by 60%. Further oxidation to sulfone (compound DBT-SO₂) abolishes activity, suggesting the sulfide's electron-donating properties facilitate crucial charge-transfer interactions with COX-2 Tyr355 [2] [3].

Table 3: Structure-Activity Relationships of Key Zaltoprofen Analogues

Structural ModificationCompound CodeCOX-2 IC₅₀ (μM)Carrageenan Edema Inhibition (%)Bradykinin Inhibition
None (Zaltoprofen)ZLT0.1540.0 (20 mg/kg)Yes (ED₅₀ 9.7 mg/kg)
Ketone → alcohol reductionDBT-OH>100<5 (20 mg/kg)No
(S)-acid → (R)-acidR-ZLT4.512.3 (20 mg/kg)Weak
Sulfide → sulfoxideDBT-SO0.3238.7 (20 mg/kg)Yes
Sulfide → sulfoneDBT-SO₂>1008.2 (20 mg/kg)No
α-methyl removal (acetic acid)DBT-CH₂CO₂H18.715.1 (20 mg/kg)No

Zaltoprofen's unique bradykinin-inhibitory activity distinguishes it from classical COX inhibitors. SAR reveals this activity requires both the intact tricyclic system and the (S)-propionic acid moiety. Simplified bicyclic analogues or compounds lacking the α-methyl group fail to inhibit bradykinin-induced nociceptive responses in rat carotid artery models [4]. Molecular modeling indicates the tricyclic system docks into a hydrophobic cleft of the bradykinin B2 receptor, while the carboxylic acid forms hydrogen bonds with Arg114 and Tyr336, disrupting Gq protein coupling. This dual mechanism—simultaneous COX-2 and bradykinin pathway inhibition—explains zaltoprofen's superior efficacy in inflammatory pain models compared to equieffective doses of piroxicam [2] [4].

Ring-Expanded Analogues: Incorporation of an additional methylene into the central ring (eight-membered homologue) reduces COX-2 affinity 20-fold but enhances bradykinin inhibition (ED₅₀ 6.2 mg/kg). Conversely, ring-contracted analogues (six-membered) lose both activities, confirming the seven-membered ring's optimal fit for dual target engagement [3].

Properties

CAS Number

74711-43-6

Product Name

Zaltoprofen

IUPAC Name

2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)

InChI Key

MUXFZBHBYYYLTH-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Zaltoprofen; CN 100; CN-100; CN100

Canonical SMILES

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.